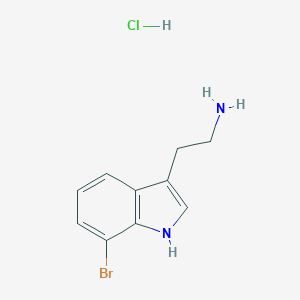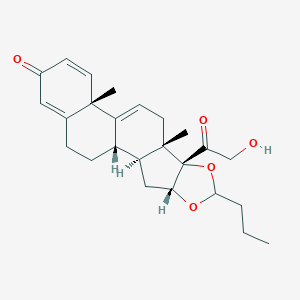
9,11-Anhydrobudesonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9,11-Anhydrobudesonide” is an impurity of Budesonide . It is also known as "Budesonide EP Impurity H" . It is available for purchase as a reference standard .
Physical And Chemical Properties Analysis
The molecular formula of “9,11-Anhydrobudesonide” is C25H32O5, and the molecular weight is 412.5186 . Unfortunately, specific physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.
Applications De Recherche Scientifique
Brain Tumors and PET Research
PET imaging, using various tracers, has been instrumental in the prognosis prediction, therapy planning, and monitoring in gliomas. Tracers such as FDG and amino acid compounds like fluoroethyltyrosine have been applied in clinical trials for targeting biopsies and therapy monitoring, offering insights into brain tumor behavior and treatment outcomes Herholz, 2017.
Cancer Treatment and Carbonic Anhydrase Inhibitors
Research has highlighted the role of carbonic anhydrase (CA) IX in hypoxic tumor cells, particularly in breast cancer, making it a target for imaging and treatment. Sulfonamides and coumarins, including their isosteres, have been investigated as CA IX inhibitors, with some showing promise in Phase I clinical development for antimetastatic activity Supuran & Winum, 2015.
Environmental Applications of Biosurfactants
Biosurfactants, including saponins, have been explored for environmental remediation applications, particularly in the removal of hydrophobic organic compounds (HOCs) and heavy metals from soils and water. This research indicates potential non-medical applications of saponin-like compounds, which could be related to or derived from “9,11-Anhydrobudesonide” Liu et al., 2017.
Advances in Drug Discovery
Structure-based drug discovery for carbonic anhydrase inhibitors has made significant progress, with a focus on selective inhibition for cancer treatments. This includes a review of various CA inhibitors and the potential for novel therapeutic strategies, which could inform research into “9,11-Anhydrobudesonide” analogs for similar purposes Supuran, 2017.
Safety And Hazards
Propriétés
IUPAC Name |
(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O5/c1-4-5-22-29-21-13-19-17-7-6-15-12-16(27)8-10-23(15,2)18(17)9-11-24(19,3)25(21,30-22)20(28)14-26/h8-10,12,17,19,21-22,26H,4-7,11,13-14H2,1-3H3/t17-,19+,21-,22?,23+,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUSGMMTUEBEE-RHFXYJBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5(C4=CC[C@@]3([C@@]2(O1)C(=O)CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Anhydrobudesonide | |
CAS RN |
313474-58-7 |
Source


|
| Record name | 9,11-Anhydrobudesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-ANHYDROBUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGK3X9TC3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

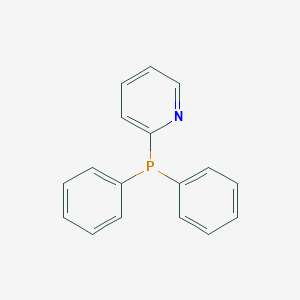
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)
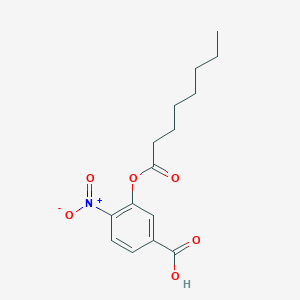
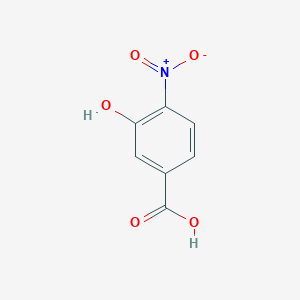
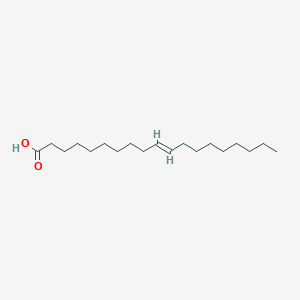
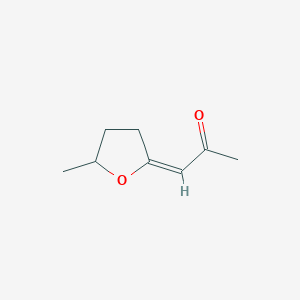
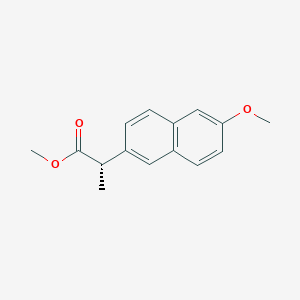
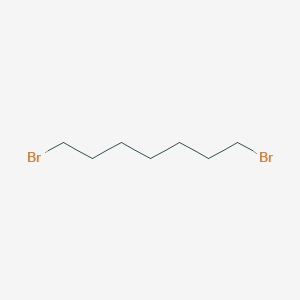
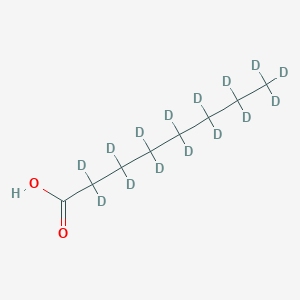
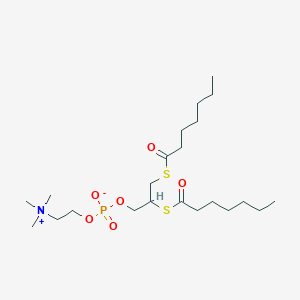
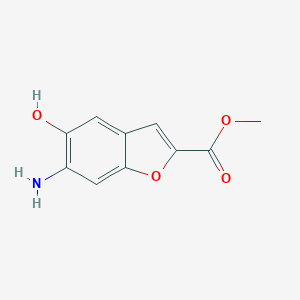
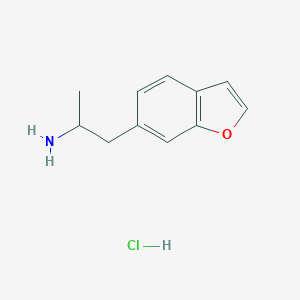
![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)
